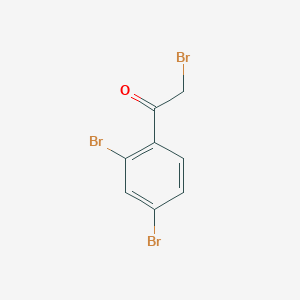

2-Bromo-1-(2,4-dibromophenyl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(2,4-dibromophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNILNUMRMDWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504673 | |

| Record name | 2-Bromo-1-(2,4-dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60208-07-3 | |

| Record name | 2-Bromo-1-(2,4-dibromophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60208-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2,4-dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Chlorinated Analogs

- 2-Bromo-1-(2,4-dichlorophenyl)ethanone (CAS: 81547-72-0): Replacing bromine with chlorine on the phenyl ring reduces molecular weight (MW: 292.43 g/mol) and alters electronic properties. Chlorine’s lower electronegativity compared to bromine results in slightly reduced electrophilicity at the ketone group. This compound is used in the synthesis of allosteric Hsp90 inhibitors, such as SOMCL-16-171 .

- 2-Chloro-1-(2,4-dichlorophenyl)ethanone: Lacks the α-bromine, leading to lower reactivity in substitution reactions. It is employed in quinolone antibiotic synthesis .

Fluoro- and Iodo-Substituted Analogs

- 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone (CAS: N/A): The fluorine atom introduces strong electron-withdrawing effects, enhancing ketone reactivity. This compound is regulated under GHS standards due to its hazardous decomposition products (e.g., bromine gases) .

- 2-Bromo-1-(4-iodophenyl)ethanone (CAS: 31827-94-8): Iodine’s large atomic size increases steric hindrance, slowing reaction kinetics. It is used in cross-coupling reactions for drug intermediates .

Hydroxyl- and Methoxy-Substituted Derivatives

- 2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS: N/A): The hydroxyl group provides a site for hydrogen bonding, increasing solubility in polar solvents. It is a key intermediate in synephrine synthesis (yield: 64.7%) .

- 2-Bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5): The methoxy group is electron-donating, reducing ketone electrophilicity. This compound is stable under acidic conditions and used in industrial-scale syntheses .

Heterocyclic Variants

- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: N/A): The pyrrolopyridine ring system enables π-π stacking interactions, making it valuable in marine-derived antiproliferative agents .

- 2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Additional bromine on the heterocycle enhances halogen bonding, improving binding affinity in kinase inhibitors .

Substituent Position Effects

- 2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-72-0): Ortho-chlorine substituents introduce steric hindrance, reducing reaction rates in SN2 mechanisms .

- 2-Bromo-1-(4-bromophenyl)ethanone (CAS: 99-73-0): A para-bromo substituent simplifies purification (96% purity) but lowers melting point (mp: ~100°C) compared to the 2,4-dibromo derivative .

Data Tables

Table 1: Key Properties of Selected Brominated Ethanones

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-Bromo-1-(2,4-dibromophenyl)ethanone | 60208-07-3 | C₈H₅Br₃O | 356.84 | Pharmaceutical intermediates |

| 2-Bromo-1-(4-iodophenyl)ethanone | 31827-94-8 | C₈H₆BrIO | 323.94 | Cross-coupling reactions |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | C₉H₉BrO₂ | 229.08 | Industrial organic synthesis |

| 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | N/A | C₉H₆BrN₂O | 254.06 | Antiproliferative agents |

Preparation Methods

Direct α-Bromination of 1-(2,4-Dibromophenyl)Ethanone

This method employs bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the α-bromo group.

- Dissolve 1-(2,4-dibromophenyl)ethanone in chloroform (20 mL/g substrate).

- Add bromine (1.1 equiv) dropwise under stirring at 0–5°C.

- Warm to room temperature and stir for 2–4 hours.

- Quench with sodium thiosulfate, extract with dichloromethane, and purify via recrystallization (petroleum ether/ethyl acetate).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Reaction Time | 2–4 hours | |

| Purity (HPLC) | >95% |

Mechanism :

Electrophilic bromination occurs at the α-carbon of the ketone via enol intermediate stabilization.

Oxidative Bromination Using Ammonium Bromide and Oxone

Adapted from a one-pot strategy for α-bromoketones ():

- Mix 1-(2,4-dibromophenyl)ethanol (1 equiv), ammonium bromide (2 equiv), and Oxone (3 equiv) in acetonitrile/water (4:1).

- Stir at 60°C for 6–8 hours.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–75% | |

| Reaction Time | 6–8 hours | |

| Solvent System | CH₃CN/H₂O (4:1) |

- Avoids hazardous Br₂ gas.

- Compatible with sensitive functional groups.

Radical Bromination Using NBS and AIBN

For controlled α-bromination under mild conditions:

- Dissolve 1-(2,4-dibromophenyl)ethanone (1 equiv) in CCl₄.

- Add NBS (1.05 equiv) and AIBN (0.1 equiv).

- Reflux for 3–5 hours under N₂.

- Filter and concentrate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–70% | |

| Temperature | 80–85°C |

Notes :

- Radical initiation ensures regioselectivity at the α-position.

Comparative Analysis of Methods

| Method | Yield (%) | Safety | Scalability |

|---|---|---|---|

| Direct Br₂ | 70–85 | Low (Br₂ hazard) | Moderate |

| Oxone/NH₄Br | 65–75 | High | High |

| NBS/AIBN | 60–70 | Moderate | Low |

Critical Reaction Parameters

- Solvent Choice : Chloroform or CCl₄ optimizes electrophilic bromination.

- Temperature : Lower temps (0–5°C) reduce side reactions in Br₂ method.

- Workup : Sodium thiosulfate quenching is critical to remove excess Br₂.

Spectroscopic Validation

Q & A

Q. What are the challenges in assessing environmental impact due to limited ecotoxicological data?

- Methodology : Apply read-across models using data from structurally similar brominated aromatics (e.g., LC₅₀ in Daphnia magna). Perform biodegradation assays (OECD 301F) to estimate half-life in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.